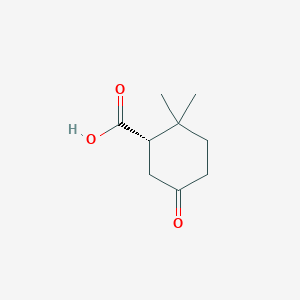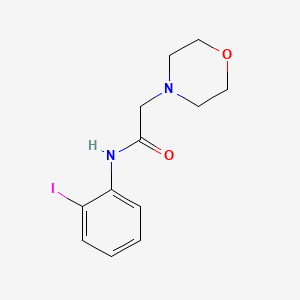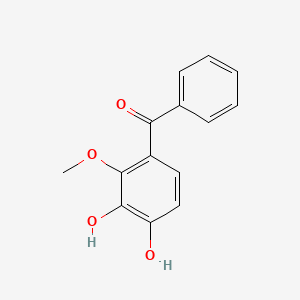![molecular formula C8H6N2S3 B12565012 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole CAS No. 192571-97-4](/img/structure/B12565012.png)
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole est un composé hétérocyclique qui présente une structure unique combinant un groupe dithiolylidène avec un cycle cyclopenta-thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole implique généralement la réaction de la 1,3-dithiol-2-thione avec le cyclopentadiène en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent des températures élevées et des atmosphères inertes pour empêcher l'oxydation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de réacteurs à écoulement continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole subit différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent produire des thiols ou des dithiols.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du groupe dithiolylidène.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers halogénures pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation produit généralement des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des dithiols .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base pour synthétiser des molécules organiques et des matériaux plus complexes.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique des interactions avec diverses cibles moléculaires. Le groupe dithiolylidène peut participer à des réactions redox, influençant les processus de transfert d'électrons. Le cycle thiadiazole peut interagir avec les ions métalliques, affectant potentiellement les activités enzymatiques et d'autres voies biochimiques .
Applications De Recherche Scientifique
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole exerts its effects involves interactions with various molecular targets. The dithiolylidene group can participate in redox reactions, influencing electron transfer processes. The thiadiazole ring can interact with metal ions, potentially affecting enzymatic activities and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3,4-Thiadiazole-2,5-dithiol
- 4,7-Bis(1,3-dithiol-2-ylidene)-4,7-dihydro-2,1,3-benzothiadiazole
- 5,10-Diborylated naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole
Unicité
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole est unique en raison de sa combinaison d'un groupe dithiolylidène avec un cycle cyclopenta-thiadiazole, ce qui lui confère des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux dans le développement de matériaux avancés pour des applications électroniques .
Propriétés
Numéro CAS |
192571-97-4 |
|---|---|
Formule moléculaire |
C8H6N2S3 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
5-(1,3-dithiol-2-ylidene)-4,6-dihydrocyclopenta[c][1,2,5]thiadiazole |
InChI |
InChI=1S/C8H6N2S3/c1-2-12-8(11-1)5-3-6-7(4-5)10-13-9-6/h1-2H,3-4H2 |
Clé InChI |
HKQWTISUCVYSTB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C2SC=CS2)CC3=NSN=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)








